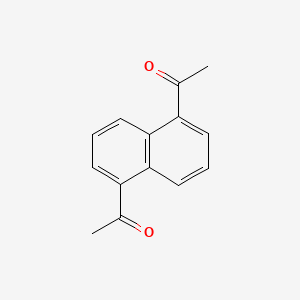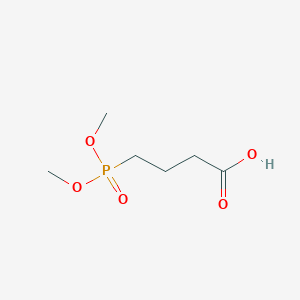
1,5-Diacetylnaphthalene
Vue d'ensemble
Description
1,5-Diacetylnaphthalene is a chemical compound with the molecular formula C14H12O2 . It has a molecular weight of 212.2 .
Synthesis Analysis
1,5-Diacetylnaphthalene can be synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond . Another method involves the one-step oxidative polymerization of 1,5-diaminonaphthalene using ammonium persulfate as the oxidant .
Molecular Structure Analysis
The molecular structure of 1,5-Diacetylnaphthalene consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure is complex and requires advanced techniques for analysis .
Chemical Reactions Analysis
The chemical reactions of 1,5-Diacetylnaphthalene are complex and involve various factors. For example, the solution conductivity and input power strongly affect the size of the plasma channels and can be very important in the electrical breakdown of water and the subsequent thermal and chemical reactions .
Physical And Chemical Properties Analysis
1,5-Diacetylnaphthalene has a molecular weight of 212.24388 . Its physical and chemical properties are influenced by its molecular structure and can be analyzed using various techniques .
Applications De Recherche Scientifique
Photocyclisation Studies
1,5-Diacetylnaphthalene has been a subject of interest in the study of photocyclisation reactions. For instance, Carruthers et al. (1973) synthesized 1,7-Dimethylchrysene from 1,5-diacetylnaphthalene through photocyclisation, exploring its potential in organic synthesis and photochemical reactions (Carruthers, Evans, & Pooranamoorthy, 1973).
Friedel–Crafts Acylation
The compound has also been a focus in Friedel–Crafts acylation studies. Gore, Miri, and Siddiquei (1973) investigated the diacetylation of 2,7-dimethylnaphthalene, yielding mixtures of 1,3- and 1,5-diacetyl-derivatives, demonstrating its utility in organic chemistry (Gore, Miri, & Siddiquei, 1973).
Optical Material Development
In the field of optical materials, Dikusar et al. (2020) utilized naphthalene-1,5-diamine, a closely related compound, for the synthesis of (E,E)-diazomethines, crucial for the development of film polarizers used in various electronic devices (Dikusar et al., 2020).
Organometallic Chemistry
In organometallic chemistry, Phillips and Steel (1991) explored the cyclopalladation of 1,5-bis(dimethylamino)naphthalene, demonstrating the versatility of naphthalene derivatives in coordination chemistry (Phillips & Steel, 1991).
Neutron Diffraction Studies
1,5-Diacetylnaphthalene analogs, like 1,8-dimethylnaphthalene, were studied using neutron diffraction to understand molecular conformation and steric hindrance effects, contributing to the field of crystallography and molecular physics (Wilson & Nowell, 2000).
Electro-Optical and Nonlinear Properties
Irfan et al. (2017) studied the electro-optical, nonlinear, and charge transfer properties of naphthalene-based compounds, including those derived from 1,5-diaminonaphthalene, highlighting their potential in semiconductor and solar cell applications (Irfan et al., 2017).
Thermodynamic Studies
The isomerization of dimethylnaphthalene, including forms like 1,5-dimethylnaphthalene, has been a subject of thermodynamic studies, providing insights into reaction kinetics and catalyst optimization in chemical engineering (Kraikul, Rangsunvigit, & Kulprathipanja, 2005).
Conformational Analysis
The study of conformational aspects of 1,5-diacetylnaphthalene and similar compounds contributes to understanding molecular polarizability and interactions in solutions, vital for physical organic chemistry (Gore et al., 1969).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-acetylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)11-5-3-8-14-12(10(2)16)6-4-7-13(11)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZKPVAYNUXKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276974 | |
| Record name | 1,5-Diacetylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diacetylnaphthalene | |
CAS RN |
3027-43-8 | |
| Record name | 1,5-Diacetylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diacetylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3031312.png)






